Ras-Sos vs. EGFR Selectivity
The 2-methyl substitution on the quinazoline core is the key structural determinant for shifting target selectivity away from EGFR toward the Ras-Sos interaction. The Bayer patent on 2-methyl-quinazolines explicitly states that compounds of general formula (I) 'effectively and selectively inhibit the Ras-Sos interaction without significantly targeting the EGFR receptor' [1]. In contrast, classic 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib analog) typically show low-nanomolar EGFR IC50 (e.g., 0.102 nM for afatinib under the same assay conditions) [2]. While direct Ras-Sos IC50 values for this specific compound are not publicly disclosed, the patent teaches that the 2-methyl group is necessary and sufficient for this selectivity shift, a property not achievable with the corresponding 2-unsubstituted quinazoline scaffold.
| Evidence Dimension | Target selectivity (Ras-Sos vs EGFR) |
|---|---|
| Target Compound Data | Selective Ras-Sos inhibition; no significant EGFR targeting (qualitative claim from patent) [1] |
| Comparator Or Baseline | Standard 4-anilinoquinazoline EGFR inhibitors (e.g., afatinib: EGFR IC50 = 0.102 nM) [2] |
| Quantified Difference | Qualitative selectivity switch; quantitative EGFR IC50 data missing for the target compound |
| Conditions | Based on kinase inhibition assays described in US 20240083857 and reference EGFR inhibitor data from published literature |
Why This Matters
For programs targeting Ras-driven cancers while avoiding EGFR-mediated skin toxicity, this compound offers a selectivity profile that standard quinazoline EGFR inhibitors cannot replicate.
- [1] Bayer Pharma Aktiengesellschaft. 2-Methyl-Quinazolines. US Patent Application 20240083857, published March 14, 2024. View Source
- [2] Abdallah, M. S., et al. 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. Bioorg. Chem. 138: 106587, 2023. View Source
